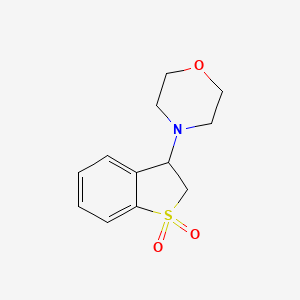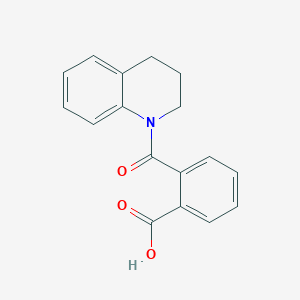![molecular formula C20H27N5O2 B5554974 6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)
6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including nucleophilic substitution, reductive amination, and ring closure strategies. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through a nucleophilic substitution reaction, showcasing the diverse synthetic routes available for such molecules (Mallesha et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their conformation and geometry. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid demonstrated specific conformational characteristics, providing insights into how substituents affect overall molecular structure (Faizi et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of structurally related compounds highlight their reactivity and potential applications. For instance, a study on the synthesis and in vitro receptor binding assay of a related compound emphasizes the importance of understanding the chemical reactions these compounds undergo and their implications for receptor affinity and selectivity (Fang-wei, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their practical applications. The detailed crystallographic study of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines provides valuable data on their physical characteristics, offering insights into how structural variations affect these properties (Chinthal et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further chemical modifications, is vital. Research on the inverse electron demand Diels-Alder reactions of related triazine compounds underscores the versatility and reactivity of these molecules, suggesting similar possibilities for the target compound (Boger & Dang, 1988).
科学的研究の応用
Imaging and Diagnostic Applications
18F-MPPF PET for Epileptogenic Zone Localization : A study utilized 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging to enhance the sensitivity and specificity of locating the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. This advanced imaging technique, which involves a structurally related piperazinyl compound, was shown to outperform standard methods in identifying areas of decreased 18F-MPPF binding potential, indicative of the epileptogenic lobe, thus improving presurgical evaluation outcomes (Didelot et al., 2010).
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis : Another study explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in visualizing primary breast tumors. The binding affinity of this piperazinyl derivative to sigma receptors, which are overexpressed in breast cancer cells, facilitated the detection of most breast tumors, demonstrating the potential of this technique in noninvasive cancer diagnosis (Caveliers et al., 2002).
5-HT1A Receptor Occupancy and Psychiatric Disorders : Research on 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) utilized positron emission tomography (PET) to study its occupancy of 5-HT(1A) receptors in the human brain. This study provides insight into the pharmacological effects of piperazinyl derivatives on serotonin receptors, which are significant in the context of anxiety and mood disorders, showcasing the application of such compounds in understanding and potentially treating psychiatric conditions (Rabiner et al., 2002).
特性
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-27-17-8-6-16(7-9-17)20(26)25-12-10-24(11-13-25)19-14-18(23(3)4)21-15(2)22-19/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFGNUVEVBGACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)